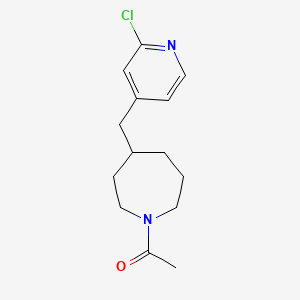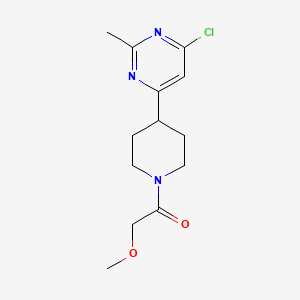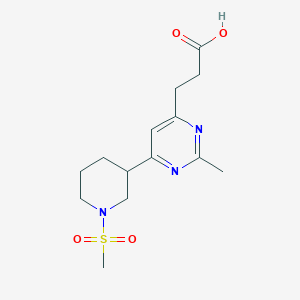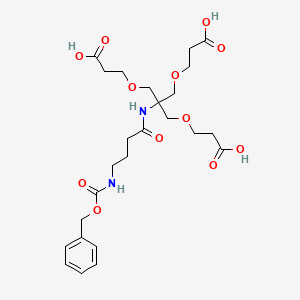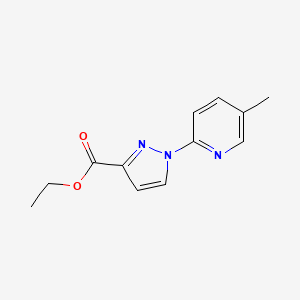
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
概要
説明
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1429309-43-2. It has a linear formula of C12H13N3O2 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in catalytic protodeboronation of pinacol boronic esters . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 231.25 . It is a white to yellow solid and is typically stored at room temperature .科学的研究の応用
As a Building Block in Heterocyclic Compound Synthesis
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate and its derivatives are valuable for synthesizing a wide range of heterocyclic compounds due to their reactivity. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which shares structural similarities with this compound, highlights the compound's significance as a privileged scaffold in the synthesis of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This extensive range of heterocyclic compounds finds applications across various fields, including drug development and material science, demonstrating the compound's versatility and utility in organic synthesis (Gomaa & Ali, 2020).
In Medicinal Chemistry for Therapeutic Applications
Pyrazole carboxylic acid derivatives, including this compound, are recognized for their biological activities, which span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The versatility in biological activities underscores the compound's importance in medicinal chemistry, where it serves as a foundational structure for developing potential therapeutic agents. These activities are attributed to the pyrazole core, a common feature in many biologically active molecules, indicating the role of this compound in the synthesis of compounds with significant therapeutic potential (Cetin, 2020).
Safety and Hazards
作用機序
Target of Action
Similar compounds with pyrazole and pyridine scaffolds have been known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
生化学分析
Biochemical Properties
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and apoptosis . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
ethyl 1-(5-methylpyridin-2-yl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKGNTLKAFZKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


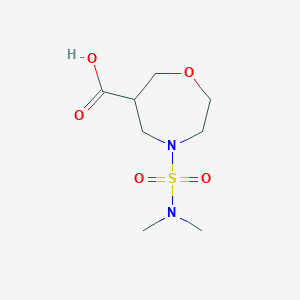


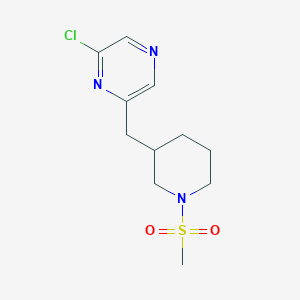
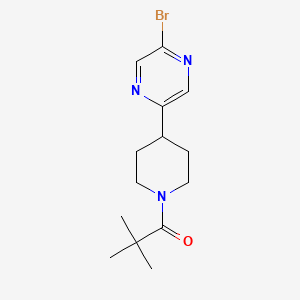
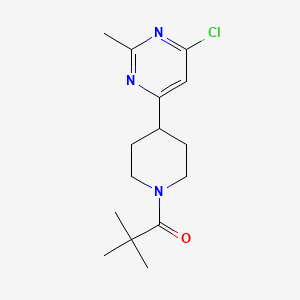
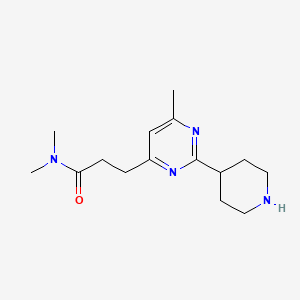
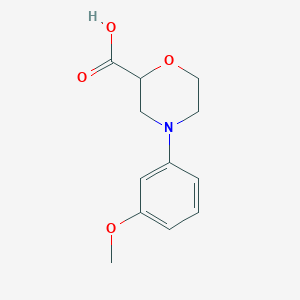
![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)
